REACTION_SMILES
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[CH3:1][c:2]1[c:3]([C:4](=[O:5])[c:6]2[cH:7][cH:8][c:9]([Cl:12])[cH:10][cH:11]2)[cH:13][cH:14][cH:15][c:16]1[N+:17]([O-:18])=[O:19].[Cl-:20].[ClH:21]>>[CH3:1][c:2]1[c:3]([C:4](=[O:5])[c:6]2[cH:7][cH:8][c:9]([Cl:12])[cH:10][cH:11]2)[cH:13][cH:14][cH:15][c:16]1[NH2:17]
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Name
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Type
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product
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Smiles
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Cc1c(N)cccc1C(=O)c1ccc(Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |